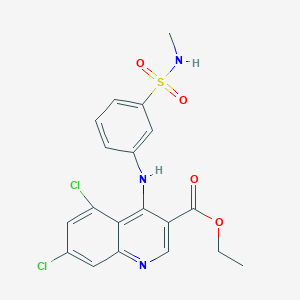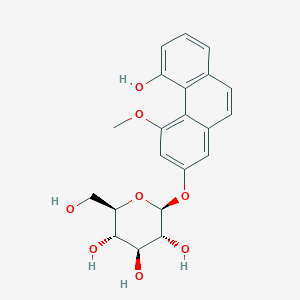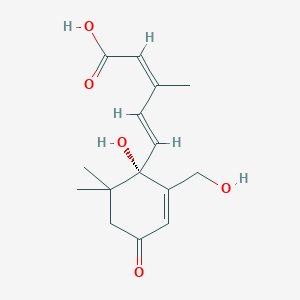
7'-Hydroxy ABA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Hydroxy abscisic acid is a derivative of abscisic acid, a sesquiterpene phytohormone involved in various physiological processes in plants. Abscisic acid plays a crucial role in plant responses to environmental stresses, such as drought and salinity, and regulates processes like seed dormancy and germination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Hydroxy abscisic acid involves the hydroxylation of abscisic acid at the 7’ position. This reaction is typically catalyzed by cytochrome P450 enzymes, specifically the CYP707A family . The reaction conditions often require the presence of NADPH as a cofactor to facilitate the hydroxylation process .
Industrial Production Methods
The use of recombinant enzymes and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7’-Hydroxy abscisic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form phaseic acid, a common catabolite in plants.
Reduction: Reduction reactions can convert it back to abscisic acid or other derivatives.
Substitution: Substitution reactions can modify the hydroxyl group at the 7’ position, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include phaseic acid, dihydrophaseic acid, and other hydroxylated derivatives .
Scientific Research Applications
7’-Hydroxy abscisic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the hydroxylation reactions of abscisic acid and its derivatives.
Biology: It helps in understanding the role of abscisic acid in plant stress responses and development.
Industry: It is used in agricultural research to develop stress-resistant crop varieties.
Mechanism of Action
The mechanism of action of 7’-Hydroxy abscisic acid involves its interaction with abscisic acid receptors, specifically the PYR/PYL/RCAR family of proteins . Upon binding to these receptors, it triggers a signaling cascade that leads to the activation of protein phosphatases and kinases, ultimately regulating gene expression and physiological responses in plants .
Comparison with Similar Compounds
Similar Compounds
Phaseic Acid: Another hydroxylated derivative of abscisic acid, formed through the oxidation of 7’-Hydroxy abscisic acid.
Dihydrophaseic Acid: A reduced form of phaseic acid, also a common catabolite in plants.
Abscisic Alcohol: A biosynthetic precursor of abscisic acid.
Uniqueness
7’-Hydroxy abscisic acid is unique due to its specific hydroxylation at the 7’ position, which distinguishes it from other abscisic acid derivatives. This specific modification affects its interaction with abscisic acid receptors and its overall physiological effects in plants .
Properties
CAS No. |
91897-25-5 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1S)-1-hydroxy-2-(hydroxymethyl)-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1 |
InChI Key |
ZGHRCSAIMSBFLK-IQSISOBESA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



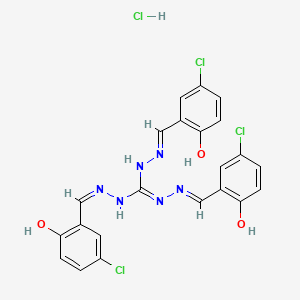

![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
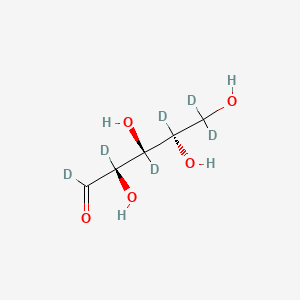
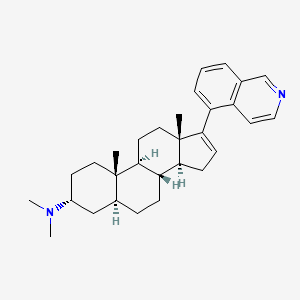

![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
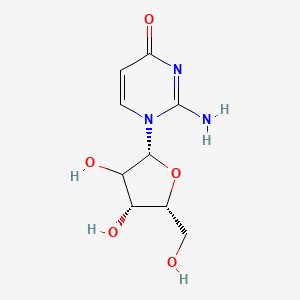
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
